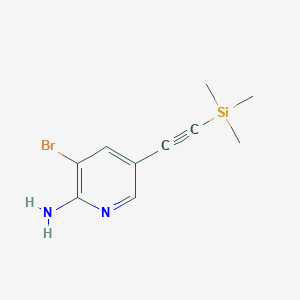
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine is a halogenated heterocyclic compound with the molecular formula C10H13BrN2Si and a molecular weight of 269.21 g/mol . This compound is characterized by the presence of a bromine atom, a trimethylsilylethynyl group, and an amine group attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of 3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine typically involves the following steps :
Starting Material: The synthesis begins with the preparation of the pyridine ring, which is then brominated to introduce the bromine atom at the 3-position.
Trimethylsilylethynylation: The brominated pyridine is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as potassium carbonate. This step introduces the trimethylsilylethynyl group at the 5-position.
Amination: Finally, the compound undergoes amination to introduce the amine group at the 2-position, completing the synthesis of this compound.
Analyse Des Réactions Chimiques
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine can undergo various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyridine ring. For example, the amine group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The trimethylsilylethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki coupling, and Heck reactions to form more complex molecules.
Applications De Recherche Scientifique
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine has several applications in scientific research, including :
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trimethylsilylethynyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom and amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
3-Bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine can be compared with other similar compounds, such as :
5-Bromo-3-(trimethylsilyl)ethynylpyridine: This compound lacks the amine group at the 2-position, making it less versatile in certain synthetic applications.
3-Bromo-5-ethynylpyridin-2-amine: This compound lacks the trimethylsilyl group, which can affect its reactivity and solubility.
2-Amino-5-bromo-3-(trimethylsilyl)ethynylpyridine: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13BrN2Si |
|---|---|
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
3-bromo-5-(2-trimethylsilylethynyl)pyridin-2-amine |
InChI |
InChI=1S/C10H13BrN2Si/c1-14(2,3)5-4-8-6-9(11)10(12)13-7-8/h6-7H,1-3H3,(H2,12,13) |
Clé InChI |
GTPIVKFHEIDILB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC(=C(N=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)





